2-Oxo-3-chromanecarboxylic acid
Description
2-Oxo-3-chromanecarboxylic acid, also known as 2-Oxo-2H-benzo[h]chromene-3-carboxylic acid, is a chemical compound with the molecular formula C14H8O4 . It has an average mass of 240.211 Da and a monoisotopic mass of 240.042252 Da .
Synthesis Analysis
The synthesis of 2-Oxo-2H-chromene-3-carboxylic acid can be achieved through a green method using agro-waste extracts such as Water Extract of Lemon Fruit Shell Ash (WELFSA) under microwave irradiation . The reaction involves a Knoevenagel condensation of salicylaldehyde and Meldrum’s acid, catalyzed by WELFSA .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . Further structural details can be obtained from spectroscopic techniques such as FT-IR, 1H-, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound are quite diverse. For instance, it can undergo a Knoevenagel condensation with salicylaldehyde and Meldrum’s acid, catalyzed by WELFSA . Other reactions include formal aza- and oxo- [3 + 2] cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include an average mass of 240.211 Da and a monoisotopic mass of 240.042252 Da . More detailed properties can be obtained from databases like ChemSpider .Future Directions
Properties
IUPAC Name |
2-oxo-3,4-dihydrochromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-4,7H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUFGQWXDBCBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327587 | |
Record name | NSC668037 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93887-31-1 | |
Record name | NSC668037 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.